molecular formula C16H16N4O3S B2600066 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1172711-61-3

5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2600066
CAS No.: 1172711-61-3
M. Wt: 344.39
InChI Key: UQGFPVSMHNPDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest in both pharmaceutical and biochemical fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of Benzylthio-1,3,4-oxadiazole: : Starting from benzyl hydrazine and an appropriate acid chloride, the 1,3,4-oxadiazole ring is formed via cyclization.

  • Subsequent Alkylation: : The oxadiazole derivative undergoes alkylation with an ethyl bromide derivative to introduce the ethyl spacer.

  • Pyrimidine Ring Formation: : The final step involves reacting this intermediate with a methylated pyrimidine derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production may leverage continuous flow processes to enhance reaction efficiency and yield:

  • Catalytic processes: : Use of solid catalysts to expedite reactions.

  • Microwave-assisted synthesis: : To reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo redox reactions particularly at the sulfur moiety.

  • Substitution: : The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate.

  • Reducing agents: : Like sodium borohydride.

  • Substituents: : Using halogenated reagents under controlled temperatures.

Major Products Formed

  • Oxidation: : Can lead to the formation of sulfoxides and sulfones.

  • Reduction: : Results in the formation of thiols or corresponding hydrocarbons.

  • Substitution: : Yields various benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for developing other biologically active molecules.

Biology and Medicine

  • Antimicrobial Activity: : The oxadiazole ring is known for its antimicrobial properties.

  • Cancer Research: : Pyrimidine derivatives have been studied for their role in cancer treatment.

Industry

  • Material Science: : Potential use in creating polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes involved in DNA replication and repair.

  • Pathways Involved: : May interfere with nucleotide biosynthesis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-pyrimidine-2,4(1H,3H)-dione: : Similar structure but lacks the methyl group, which may alter its biological activity.

  • 5-(2-(4-(benzylthio)-1,3,4-thiadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione: : Thiadiazole instead of oxadiazole, resulting in different chemical properties.

Uniqueness

The combination of oxadiazole and pyrimidine in this compound provides a unique scaffold for further modifications, offering a variety of derivatives with potentially useful biological activities.

There you have it—a detailed look at 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Hope you find this informative!

Properties

IUPAC Name

5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGFPVSMHNPDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.